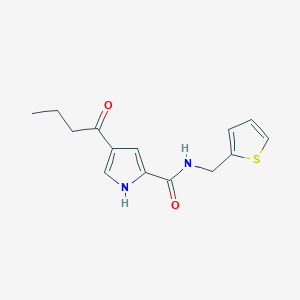

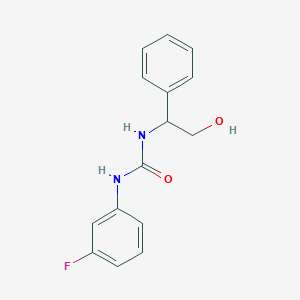

![molecular formula C22H14N4O B3016840 2-((6H-indolo[2,3-b]quinoxalin-6-yl)methyl)benzo[d]oxazole CAS No. 111756-98-0](/img/structure/B3016840.png)

2-((6H-indolo[2,3-b]quinoxalin-6-yl)methyl)benzo[d]oxazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "2-((6H-indolo[2,3-b]quinoxalin-6-yl)methyl)benzo[d]oxazole" is a derivative of the 6H-indolo[2,3-b]quinoxaline class, which is known for its biological significance and potential in medicinal chemistry. The indolo[2,3-b]quinoxaline moiety is a fused heterocyclic structure that has been incorporated into various compounds due to its interesting chemical properties and biological activities .

Synthesis Analysis

The synthesis of 6H-indolo[2,3-b]quinoxalines typically involves the condensation of isatin or its derivatives with o-phenylenediamine. This process can yield a variety of indoloquinoxaline derivatives, which can be further modified through alkylation, arylation, or other chemical reactions to introduce additional functional groups . The synthesis of related compounds, such as methyl-4-((substituted phenyl)[6H-indolo(2,3-b)quinoxalin-6yl]methylamino)benzoate derivatives, has been reported to show potent antibacterial activity, indicating the potential for the synthesis of similar compounds with bioactive properties .

Molecular Structure Analysis

The molecular structure of "this compound" would likely exhibit a rigid, planar conformation due to the fused ring system. This rigidity can contribute to the molecule's ability to interact with biological targets. The presence of the benzo[d]oxazole moiety could also influence the molecule's electronic distribution and overall molecular shape, which are important factors in its biological activity .

Chemical Reactions Analysis

Indoloquinoxaline derivatives can undergo various chemical reactions, including alkylation, arylation, and cycloaddition. For instance, the alkylation of 6H-indolo[2,3-b]quinoxalines can lead to the formation of quaternary salts, which can be further processed into different compounds with potential biological activities . The synthesis of related triazole derivatives has been achieved through Cu(I)-catalyzed azide-alkyne 1,3-dipolar cycloaddition, followed by Pd-catalyzed direct arylation, demonstrating the versatility of reactions that can be applied to this class of compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of "this compound" would be influenced by its heterocyclic structure. The compound is expected to have a high degree of aromaticity, contributing to its stability and potential bioactivity. The presence of nitrogen atoms in the rings may also affect its solubility, acidity, and basicity, which are important for its interaction with biological systems. The synthesis of related compounds has been optimized using green chemistry principles, such as water as a solvent and ultrasound irradiation, to enhance yields and reduce environmental impact .

Scientific Research Applications

Antibacterial Activities

A study conducted by Murthy et al. (2011) synthesized derivatives of methyl-4-((substituted phenyl) [6H-indolo(2,3-b)quinoxalin-6yl]methylamino)benzoate and tested them for antibacterial activity against various bacterial strains. Certain compounds showed potent inhibitory activity, indicating potential as antibacterial agents (Murthy et al., 2011).

Synthesis Techniques

Avula et al. (2015) detailed the microwave-assisted synthesis of a series of 2-{(6H-indolo[2,3-b]quinoxalin-6-yl)methyl}-5-aryl-1,3,4-oxadiazoles. The study emphasizes the rapid synthesis and high yield of products at lower operating temperatures compared to traditional methods, making it a more efficient process (Avula et al., 2015).

Cyclization Techniques

Boraei et al. (2020) reported the synthesis of nitrogen and sulfur heterocyclic systems by linking four rings: indole, 1,2,4-triazole, pyridazine, and quinoxaline. This study highlights a novel cyclization approach, demonstrating the potential for creating diverse heterocyclic compounds (Boraei et al., 2020).

Cytotoxicity and Antiviral Activity

Shibinskaya et al. (2010) synthesized new 6-(2-aminoethyl)-6H-indolo[2,3-b]quinoxalines and evaluated them for cytotoxicity, antiviral activity, and interferon-inducing ability. The findings suggest these compounds have low toxicity but potent interferon inducers and antiviral properties (Shibinskaya et al., 2010).

Synthesis of Novel Derivatives

Avula et al. (2012) developed a series of new 6H-indolo[2,3-b]quinoxaline derivatives, which were tested for their cytotoxic effect against various human cancer cell lines. The study presents an innovative synthesis method and provides insights into the cytotoxicity of these derivatives (Avula et al., 2012).

Intercalation with DNA

Moorthy et al. (2013) explored the interaction of 6H-indolo[2,3-b]quinoxalines with DNA and proteins. The study found that these compounds predominantly exert their pharmacological action through DNA intercalation, and the thermal stability of the complex is influenced by substituents on the quinoxaline nucleus (Moorthy et al., 2013).

Future Directions

Given the interesting biological properties of 6H-indolo[2,3-b]quinoxalines, there is a need to prepare more and more new compounds based on the indolo[2,3-b]quinoxaline skeleton for evaluating their antibiotic and cytotoxic activity . Future research could focus on exploring the potential applications of these compounds in medicine, particularly in the treatment of various diseases.

Mechanism of Action

Target of Action

The primary target of the compound 2-((6H-indolo[2,3-b]quinoxalin-6-yl)methyl)benzo[d]oxazole, also known as 2-(indolo[3,2-b]quinoxalin-6-ylmethyl)-1,3-benzoxazole, is DNA . This compound is an analogue of a natural cytotoxic agent ellipticine isolated from Ochrosia elliptica, which is capable of non-covalent binding to a DNA molecule .

Mode of Action

The compound exerts its action predominantly through DNA intercalation . This means that the compound inserts itself between the base pairs in the DNA helix, causing disruption in the normal functioning of the DNA. This disruption can lead to a decrease or complete disappearance of the cytotoxic effect in relation to all types of cancer, except for Burkitt lymphoma, which is viral .

Biochemical Pathways

It is known that various 6-substituted 6h-indolo[2,3-b]quinoxalines exhibit antiviral activity against vaccinia virus and indian vesiculovirus . In addition, high interferon-inducing activity with low toxicity is described for some 6-substituted 6H-indolo[2,3-b]quinoxalines .

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to its interaction with DNA. By intercalating into the DNA structure, the compound disrupts normal DNA function, which can lead to cell death, particularly in cancer cells .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. To reduce the competing reaction rate, alkylation of 6H-indolo[2,3-b]quinoxaline with phenacyl bromides containing electron-withdrawing substituents was carried out at 40°C in the presence of equivalent amounts of potassium carbonate .

properties

IUPAC Name |

2-(indolo[3,2-b]quinoxalin-6-ylmethyl)-1,3-benzoxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14N4O/c1-5-11-18-14(7-1)21-22(25-16-9-3-2-8-15(16)24-21)26(18)13-20-23-17-10-4-6-12-19(17)27-20/h1-12H,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNLKUQRRBYSCNW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=NC4=CC=CC=C4N=C3N2CC5=NC6=CC=CC=C6O5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

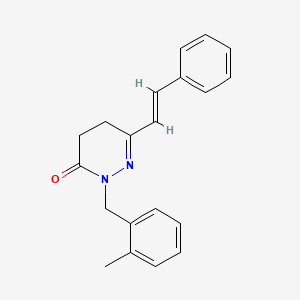

![ethyl 1-(4-chlorophenyl)-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline-8-carboxylate](/img/structure/B3016759.png)

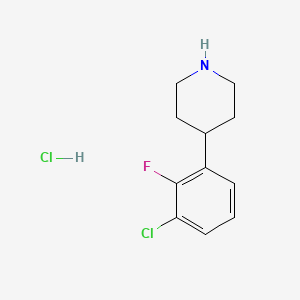

![3,6-Dichloroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B3016761.png)

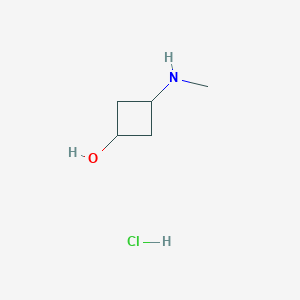

![3-{[(3-fluorobenzyl)oxy]methyl}-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/no-structure.png)

![Ethyl 2-(6-chloroimidazo[1,2-a]pyridin-2-yl)benzenecarboxylate](/img/structure/B3016767.png)

![3-benzyl-1,7-dimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3016770.png)

![3-Bromo-5-methoxy-2-[2-(4-methoxyphenyl)-2-oxoethoxy]benzaldehyde](/img/structure/B3016775.png)

![N-(2,5-dimethylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]ethanediamide](/img/structure/B3016780.png)